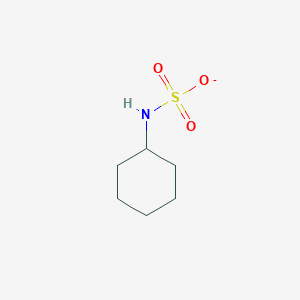![molecular formula C18H22O6 B1227061 7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione CAS No. 156980-57-3](/img/structure/B1227061.png)
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione is a natural product found in Streptomyces nashvillensis and Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Methods : Suzuki et al. (2001) discussed the synthesis of analogues related to the specified compound, utilizing various carboxylic acids and oxidation processes, highlighting the compound's relevance in synthetic chemistry (Suzuki et al., 2001).
- Structural Analysis : The work by Mikhal’chuk et al. (2007) focused on synthesizing and analyzing the structure of related derivatives, employing NMR spectroscopy for detailed structural insights (Mikhal’chuk et al., 2007).
Chemical Transformations and Reactions
- Chemical Rearrangements : Knott and Mellor (1972) explored the photochemical rearrangement of related compounds, contributing to an understanding of the dynamic behavior of these molecules under certain conditions (Knott & Mellor, 1972).
- Reaction Dynamics : The study by Šafár̆ et al. (2000) investigated the ring opening reaction of similar compounds with cyclic secondary amines, providing insight into the reactivity and potential applications of such molecules (Šafár̆ et al., 2000).
Applications in Organic Synthesis
- Synthesis of Complex Molecules : Research by Favre et al. (2010) involved using related structures as intermediates in the synthetic pathway toward complex organic compounds, demonstrating the utility of these molecules in advanced organic synthesis (Favre et al., 2010).
- Novel Synthetic Pathways : Basavaiah and Satyanarayana (2001) described a novel synthesis approach for related propellano-bislactones, showcasing innovative methods in organic chemistry (Basavaiah & Satyanarayana, 2001).
Miscellaneous Research Applications
- Advanced Organic Reactions : Zezula et al. (2001) focused on the Diels-Alder cycloadditions of derivatives, which is crucial for understanding complex organic reaction mechanisms (Zezula et al., 2001).
- Crystal Structure Analysis : The study by Wang Wei-don (2014) involved the synthesis of a novel compound and its characterization through crystallography, adding to the knowledge of molecular structures (Wang Wei-don, 2014).
properties
CAS RN |
156980-57-3 |
|---|---|
Product Name |
7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7,8-dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3 |
InChI Key |
VSUPSZGXABDKGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
synonyms |
tetrodecamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



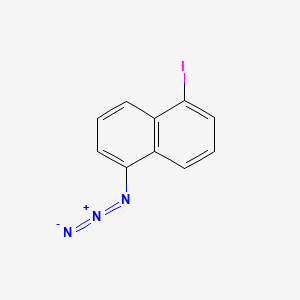
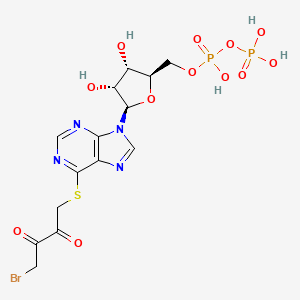
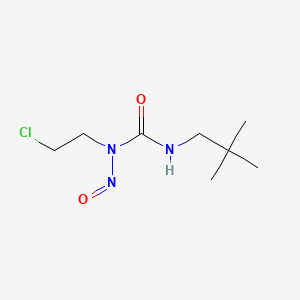
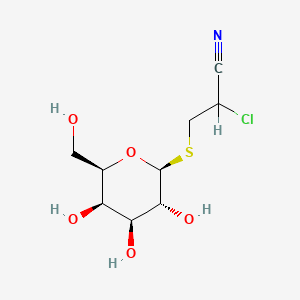
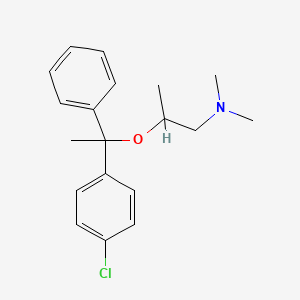
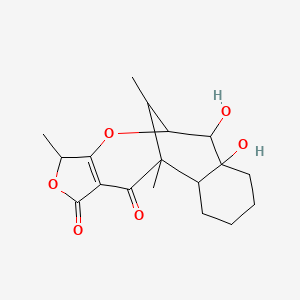
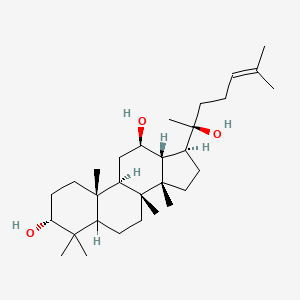
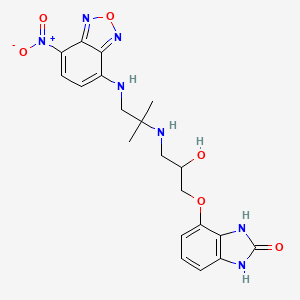
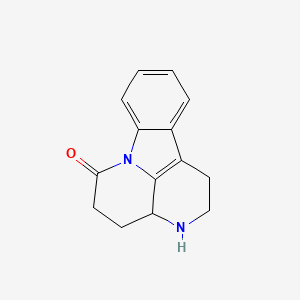
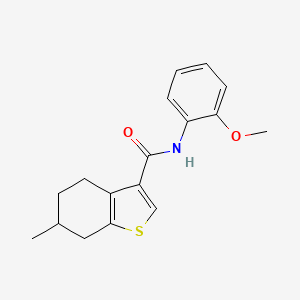
![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)
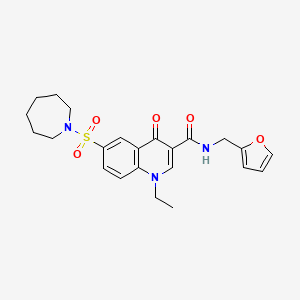
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)
